N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(m-tolyl)acetamide
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Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(m-tolyl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MTAA is a small molecule that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Anti-Inflammatory Properties
Indazole derivatives have shown promise as anti-inflammatory agents. Researchers have synthesized various compounds and evaluated their potential in vivo. For instance:
- 3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole (Compound 2) demonstrated high anti-inflammatory activity with minimal ulcerogenic potential .
- 2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles (Compound 4) exhibited good antinociceptive activity .
- 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB, Compound 5) acted as a novel inhibitor of cyclo-oxygenase-2 (COX-2) and reduced the production of inflammatory mediators in osteoarthritis cartilage .
Other Potential Applications
Given the diverse biological properties of indazole derivatives, additional investigations could uncover novel applications. These might include neuroprotective effects, enzyme inhibition, or modulation of cellular signaling pathways.
properties
IUPAC Name |
2-(3-methylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-6-5-7-14(10-13)11-18(22)19-12-16-15-8-3-4-9-17(15)21(2)20-16/h5-7,10H,3-4,8-9,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUAWVWOFUFEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NN(C3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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